molecular formula C17H17FN2O2 B240485 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide

Katalognummer B240485
Molekulargewicht: 300.33 g/mol
InChI-Schlüssel: QKVGHXYACJRTRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in scientific research. It is a synthetic compound that is commonly used in the field of medicinal chemistry to study the mechanism of action of various biological systems.

Wirkmechanismus

The mechanism of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide involves the inhibition of specific enzymes and proteins in biological systems. The compound has been shown to target various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. By inhibiting these enzymes, the compound reduces inflammation and oxidative stress, which can lead to various diseases.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects on biological systems. It has been shown to reduce inflammation and oxidative stress, which can lead to the prevention and treatment of various diseases. The compound has also been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. The compound has also been shown to have various applications in scientific research, including the study of specific enzymes and proteins in biological systems. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are various future directions for the use of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide in scientific research. One potential direction is the continued study of its mechanism of action, including its interaction with specific enzymes and proteins in biological systems. Another potential direction is the development of new compounds based on this compound, which may have improved efficacy and reduced toxicity. Additionally, the compound may have potential applications in the treatment of other diseases, including neurological disorders and autoimmune diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in scientific research. The compound has been extensively used to study the mechanism of action of various biological systems and has potential applications in the treatment of cancer and other diseases. The compound has various advantages and limitations for use in lab experiments, and there are various future directions for its use in scientific research.

Synthesemethoden

The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide involves the reaction of 4-fluoroaniline with 2-(dimethylamino)acetyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain the pure compound. The yield of the synthesis is typically high, making it an efficient method for producing large quantities of the compound.

Wissenschaftliche Forschungsanwendungen

The compound has been extensively used in scientific research for various applications. One of the primary applications is in the field of medicinal chemistry, where it is used to study the mechanism of action of various biological systems. It has been shown to have potential applications in the treatment of cancer, as it inhibits the growth of cancer cells by targeting specific proteins. The compound has also been used to study the role of specific enzymes in various biological processes, including inflammation and oxidative stress.

Eigenschaften

Molekularformel

C17H17FN2O2

Molekulargewicht

300.33 g/mol

IUPAC-Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C17H17FN2O2/c1-20(2)16(21)11-12-3-9-15(10-4-12)19-17(22)13-5-7-14(18)8-6-13/h3-10H,11H2,1-2H3,(H,19,22)

InChI-Schlüssel

QKVGHXYACJRTRU-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Kanonische SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.